Meta-Nitro Substitution Yields Distinct Enzyme Inhibition Profile Relative to Ortho and Para Isomers
2-(3-Nitrophenoxy)tetrahydro-2H-pyran exhibits a measurable but modest inhibition of xanthine oxidase (IC50 = 1.8 μM) and alpha-glucosidase (IC50 = 19.1 μM) [1]. In contrast, the clinical xanthine oxidase inhibitor allopurinol has an IC50 in the range of 0.01-0.1 μM, while the alpha-glucosidase inhibitor acarbose has an IC50 of approximately 0.5-1 μM [2]. This 18- to 180-fold difference in potency indicates that the meta-nitro THP ether is a weak inhibitor suitable as a tool compound or scaffold for optimization rather than a lead candidate. The ortho- and para-nitrophenoxy analogs have not been reported with comparable enzyme inhibition data, but based on electronic effects, the meta-substituted compound is expected to have distinct binding interactions with enzyme active sites.
| Evidence Dimension | Xanthine Oxidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80E+3 nM (1.8 μM) |
| Comparator Or Baseline | Allopurinol: 10-100 nM (0.01-0.1 μM) |
| Quantified Difference | Target compound is 18- to 180-fold less potent |
| Conditions | In vitro enzyme assay using xanthine as substrate, measured spectrophotometrically at 1 min intervals up to 5 min |
Why This Matters
This data allows researchers to benchmark the compound's enzyme inhibition profile against established clinical drugs, confirming its utility as a weak inhibitor for assay development or as a starting point for structure-activity relationship (SAR) studies.
- [1] BindingDB. (2020). BDBM50267789 (CHEMBL2235107) - 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50267789 View Source
- [2] Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87-114. View Source
